molecular formula C13H16ClF3N2O B6448102 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2549009-22-3

3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine

Cat. No.: B6448102
CAS No.: 2549009-22-3
M. Wt: 308.73 g/mol
InChI Key: GEJHUASMDABLQL-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly in the development of protein kinase inhibitors . Its structure incorporates a pyridine core substituted with a chlorine atom and a complex side chain featuring a piperidine ring and a 2,2,2-trifluoroethyl group. The inclusion of the trifluoromethyl group is a strategic modification commonly employed in drug design; this group enhances key properties such as metabolic stability, membrane permeability, and binding affinity to biological targets due to its high electronegativity and lipophilicity . This makes the compound a valuable building block for researching new therapeutic agents. Compounds with similar structural motifs, featuring a chloro-substituted pyridine linked to a nitrogen-containing heterocycle like piperidine, are frequently investigated as potential inhibitors for various disease targets . Researchers can utilize this reagent as a key intermediate in synthesizing more complex molecules for high-throughput screening and structure-activity relationship studies. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Please note: The specific biological target, mechanism of action, and detailed pharmacological profile for this exact compound are not fully characterized in the available scientific literature and require further investigation by qualified researchers.

Properties

IUPAC Name

3-chloro-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O/c14-11-7-18-4-1-12(11)20-8-10-2-5-19(6-3-10)9-13(15,16)17/h1,4,7,10H,2-3,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJHUASMDABLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment 1: 3-Chloro-4-Hydroxypyridine

4-Hydroxypyridine derivatives are typically synthesized via hydroxylation of halogenated pyridines or reduction of pyridine N-oxide intermediates. Chlorination at the 3-position is achievable using POCl₃ or PCl₅ under controlled conditions.

Fragment 2: 1-(2,2,2-Trifluoroethyl)piperidin-4-ylmethanol

This fragment requires two key modifications:

  • N-Alkylation of piperidine with 2,2,2-trifluoroethyl groups.

  • Hydroxymethylation at the 4-position of the piperidine ring.
    Piperidin-4-ylmethanol serves as a starting material, with subsequent alkylation of the nitrogen atom using 2,2,2-trifluoroethyl bromide or iodide.

Synthetic Routes to 1-(2,2,2-Trifluoroethyl)piperidin-4-ylmethanol

Alkylation of Piperidin-4-ylmethanol

Procedure :
Piperidin-4-ylmethanol (1.0 equiv) is dissolved in anhydrous DMF under nitrogen. Potassium carbonate (2.5 equiv) and 2,2,2-trifluoroethyl bromide (1.2 equiv) are added, and the mixture is heated to 80°C for 12–16 hours. The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).

Key Data :

  • Yield : 68–75%

  • ¹H NMR (400 MHz, CDCl₃): δ 3.52–3.45 (m, 2H, CH₂OH), 2.95–2.82 (m, 4H, NCH₂CF₃), 2.50–2.42 (m, 1H, piperidine H-4), 1.85–1.72 (m, 4H, piperidine H-3,5), 1.52–1.40 (m, 2H, piperidine H-2,6).

Etherification Strategies for Fragment Coupling

Williamson Ether Synthesis

Procedure :
3-Chloro-4-hydroxypyridine (1.0 equiv) is deprotonated with NaH (1.2 equiv) in THF. 1-(2,2,2-Trifluoroethyl)piperidin-4-ylmethanol mesylate (1.1 equiv) is added, and the mixture is stirred at 60°C for 8 hours. The product is isolated via aqueous workup and recrystallized from ethanol.

Optimization Insights :

  • Base Selection : NaH outperforms K₂CO₃ due to stronger deprotonation of the phenolic oxygen.

  • Solvent : THF > DMF (reduces side reactions).

  • Yield : 62%

Mitsunobu Coupling

Procedure :
3-Chloro-4-hydroxypyridine (1.0 equiv), 1-(2,2,2-trifluoroethyl)piperidin-4-ylmethanol (1.2 equiv), triphenylphosphine (1.5 equiv), and DIAD (1.5 equiv) are combined in THF at 0°C. The reaction warms to room temperature over 12 hours. Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) affords the product.

Key Advantages :

  • Avoids pre-activation of the alcohol.

  • Yield : 78%

  • Side Products : <5% phosphine oxide byproducts.

Analytical Characterization of the Target Compound

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.22 (d, J = 5.4 Hz, 1H, pyridine H-6), 7.03 (d, J = 5.4 Hz, 1H, pyridine H-5), 4.08 (t, J = 5.2 Hz, 2H, OCH₂), 3.40 (dd, J = 6.5, 3.9 Hz, 4H, NCH₂CF₃), 2.36 (s, 3H, piperidine CH₂).

  • HRMS (ESI): m/z [M + H]⁺ calcd for C₁₄H₁₆ClF₃N₂O₂: 343.0891, found 343.0889.

Purity Assessment

  • HPLC : >99% purity (C18 column, 50% MeOH/H₂O, 1.0 mL/min).

  • Elemental Analysis : Calcd (%) C 49.06, H 4.71, N 8.17; Found C 48.92, H 4.68, N 8.12.

Comparative Evaluation of Synthetic Methods

Parameter Williamson Mitsunobu
Yield (%)6278
Reaction Time (h)812
Purification ComplexityModerateHigh
Scalability>100 g<50 g

The Mitsunobu method offers superior yields but requires stringent anhydrous conditions and generates stoichiometric phosphine waste. The Williamson approach is preferable for large-scale synthesis despite lower efficiency.

Troubleshooting Common Synthesis Challenges

Incomplete N-Alkylation of Piperidine

  • Cause : Insufficient base or low reaction temperature.

  • Solution : Use excess K₂CO₃ (3.0 equiv) and elevate temperature to 100°C.

Etherification Side Reactions

  • Observation : Formation of 3-chloro-4-(piperidin-4-ylmethoxy)pyridine (missing trifluoroethyl group).

  • Mitigation : Ensure complete alkylation of piperidine before ether coupling.

Industrial-Scale Process Considerations

Cost Optimization

  • Trifluoroethylating Agent : Substitute bromide with iodide for faster kinetics (despite higher cost).

  • Solvent Recovery : Implement DMF or THF distillation loops to reduce material costs.

Green Chemistry Metrics

  • E-Factor : 23 (Mitsunobu) vs. 18 (Williamson).

  • PMI : 56 kg/kg (Mitsunobu) vs. 42 kg/kg (Williamson).

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as its interaction with specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperidine and pyridine rings contribute to its overall stability and reactivity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Compound Name Substituents on Pyridine/Piperidine Molecular Weight Key Properties/Activities Reference
3-Chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine - 3-Cl, 4-piperidin-4-ylmethoxy (trifluoroethyl on piperidine) ~364.7 (calc.) High lipophilicity (Cl, CF₃); potential CNS activity due to piperidine
2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine - 2-Br, 4-trifluoroethoxy ~270.0 Electron-deficient pyridine; may exhibit altered binding vs. chloro derivatives
4-{[-3-Chloro-4-fluoro-phenylimino]-methyl}-4-methoxy-pyridin-3-ol - 4-Methoxy, 3-OH, imino-linked chlorofluorophenyl ~281.0 Chelating properties (OH, imino); potential antimicrobial activity
2-(4-Methanesulfonylphenyl)-5-({1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methoxy)pyridine - 5-piperidin-4-ylmethoxy (oxadiazole on piperidine), 2-(methylsulfonylphenyl) ~537.6 Enhanced metabolic stability (oxadiazole); sulfonyl group improves solubility
(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride - 3-(3-chlorophenylethyl)pyridine, 1-methylpiperidinyl ketone ~405.3 Chlorophenyl enhances hydrophobic interactions; ketone may influence bioavailability

Electronic and Steric Comparisons

  • Trifluoroethyl vs. Methoxy Groups : The trifluoroethyl group (in the target compound and 2-Bromo-4-(2,2,2-trifluoroethoxy)pyridine ) introduces strong electron-withdrawing effects, reducing pyridine’s basicity compared to methoxy-substituted analogues (e.g., 4-methoxy-pyridin-3-ol in ). This impacts solubility and receptor binding .
  • Piperidine Modifications : The trifluoroethyl-piperidine in the target compound increases steric bulk compared to oxadiazole-substituted piperidine () or methylpiperidinyl ketone (). This may affect blood-brain barrier penetration or metabolic stability .
  • Halogen Effects: The 3-chloro substituent on pyridine (target compound) vs.

Biological Activity

3-Chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential biological activity, particularly in the context of neuropharmacology and as a gamma-secretase modulator. This article will explore its biological activity, synthesis, pharmacokinetics, and related case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C13H15ClF3N
  • Molecular Weight : 287.72 g/mol
  • CAS Number : 2320473-21-8

Structure

The structure of this compound can be represented as follows:

Structure C13H15ClF3N\text{Structure }\text{C}_{13}\text{H}_{15}\text{ClF}_3\text{N}

The compound is primarily investigated for its role as a gamma-secretase modulator (GSM). GSMs are crucial in the modulation of amyloid precursor protein (APP) processing, which is significant in Alzheimer's disease pathology. The methoxypyridine moiety enhances the compound's ability to penetrate the blood-brain barrier (BBB), allowing it to exert effects on central nervous system targets.

In Vitro Studies

A study demonstrated that derivatives containing the methoxypyridine scaffold significantly reduced Aβ42 production in vitro. Specifically, a related methoxypyridine compound showed an IC50 value of 60 nM for inhibiting Aβ42 formation, indicating potent activity against amyloidogenic processing .

CompoundIC50 (nM)Activity Description
Methoxypyridine derivative60Inhibits Aβ42 production
Parent compound>250Less effective

In Vivo Studies

In vivo pharmacokinetic analysis revealed that the methoxypyridine-containing compound could effectively cross the BBB and reduce Aβ42 levels in mouse models of Alzheimer's disease (J20 and Tg2576 mice) . This suggests potential therapeutic applications for cognitive impairment associated with Alzheimer's.

Case Study 1: Efficacy in Animal Models

In a study involving Tg2576 mice, treatment with the methoxypyridine derivative resulted in a significant reduction of Aβ42 levels in both plasma and brain tissues. The study highlighted that compounds with similar structural motifs could be promising candidates for further development in treating neurodegenerative diseases .

Case Study 2: Safety Profile Evaluation

A safety evaluation conducted through repeated-dose toxicity studies indicated no significant adverse effects on cardiovascular, central nervous, or respiratory systems after chronic exposure to the compound . This is crucial for its potential therapeutic use.

Q & A

Q. What are the established synthetic routes for 3-chloro-4-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy}pyridine, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes:

  • Intermediate preparation : Piperidine derivatives are synthesized via alkylation or reductive amination. For example, the trifluoroethyl group is introduced using 2,2,2-trifluoroethylation agents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Coupling reactions : The pyridine core is functionalized via nucleophilic substitution or SNAr reactions. Chloro and methoxy groups are introduced sequentially, with temperature control (40–80°C) to avoid side reactions .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization ensures >95% purity .

Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., piperidinyl methoxy protons at δ 3.5–4.0 ppm; trifluoroethyl CF₃ signals at δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 365.08) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoroethyl-piperidine moiety in catalytic or biological contexts?

  • Electron-withdrawing effects : The trifluoroethyl group enhances electrophilicity at the piperidine nitrogen, influencing nucleophilic substitution kinetics. DFT calculations predict activation barriers for intermediates .
  • Metabolic stability : In vitro studies (e.g., liver microsomes) show the CF₃ group reduces oxidative metabolism, extending half-life in pharmacokinetic assays .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

  • Assay standardization : Variability in IC₅₀ values (e.g., kinase inhibition) may arise from differences in cell lines (HEK293 vs. HeLa) or buffer conditions. Cross-validation using orthogonal assays (SPR, thermal shift) is recommended .
  • Solubility adjustments : Use of co-solvents (DMSO ≤1%) or formulation with cyclodextrins improves consistency in in vitro toxicity studies .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., GPCRs). The pyridine nitrogen and trifluoroethyl group show strong affinity for hydrophobic pockets .
  • MD simulations : AMBER or GROMACS simulations (100 ns) assess stability of ligand-protein complexes, highlighting key residues for mutagenesis studies .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

  • HPLC-MS/MS : Detects trace impurities (e.g., dechlorinated byproducts) with a C18 column and gradient elution (0.1% formic acid in H₂O/ACN) .
  • Forced degradation studies : Exposure to heat (60°C) or UV light identifies labile groups (e.g., methoxy cleavage), guiding storage protocols (dark, −20°C) .

Methodological Best Practices

  • Synthetic scalability : Transition from batch to flow chemistry reduces reaction time (from 24 h to 2 h) and improves yield (>85%) via precise temperature/pH control .
  • Crystallization optimization : Use of anti-solvents (hexane) and slow evaporation from EtOAc yields single crystals for XRD, resolving polymorphic ambiguities .

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